Antifungal agent 58

Antifungal susceptibility testing Candida albicans Drug resistance

Antifungal agent 58 (compound A21) is a next-generation imidazole antifungal that uniquely incorporates selenium via bioisosteric replacement to circumvent fluconazole resistance. With an MIC of 0.06-8 μg/mL against Candida albicans—including resistant isolates—it outperforms miconazole and serves as an essential benchmark for CYP51 inhibition studies, SAR campaigns, and in vivo efficacy models. Procure this high-purity tool compound to accelerate your antifungal drug-discovery programs with confidence.

Molecular Formula C18H15F3N2Se
Molecular Weight 395.3 g/mol
Cat. No. B12397862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 58
Molecular FormulaC18H15F3N2Se
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H15F3N2Se/c19-14-3-1-2-13(8-14)11-24-18(10-23-7-6-22-12-23)16-5-4-15(20)9-17(16)21/h1-9,12,18H,10-11H2
InChIKeyDXQPEWCGJPXSKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 58: A Selenium-Containing Miconazole Analogue for Research on Drug-Resistant Fungi


Antifungal agent 58, also known as compound A21, is a synthetic selenium-containing analogue of miconazole developed as a potent antifungal research compound . It is specifically characterized by its potent activity against fluconazole-resistant fungal strains . The compound is classified as an imidazole antifungal and is designed to inhibit fungal CYP51 (lanosterol 14-alpha-demethylase), a key enzyme in ergosterol biosynthesis [1].

Why Miconazole or Other In-Class Azoles Cannot Substitute for Antifungal Agent 58 in Resistant Fungal Models


Generic substitution with miconazole or other standard azole antifungals is not equivalent to using Antifungal agent 58 in specific research contexts, particularly those involving drug-resistant strains. This is because the chemical structure of Antifungal agent 58 incorporates selenium through bioisosteric replacement, which can alter its binding affinity to the target enzyme CYP51 and circumvent common resistance mechanisms that limit the efficacy of miconazole and fluconazole [1]. Vendor data indicates it is more effective than miconazole against fluconazole-resistant strains, a critical differentiation point for researchers modeling resistant infections . The following sections provide quantitative evidence for this differentiation.

Quantitative Evidence for Antifungal Agent 58: MIC Data and Comparator Analysis


In Vitro Potency of Antifungal Agent 58 Against Candida albicans

Antifungal agent 58 demonstrates significant in vitro activity against Candida albicans. According to vendor technical data referencing the primary research, the compound inhibits C. albicans with a Minimum Inhibitory Concentration (MIC) ranging from 0.06 to 8 μg/mL . This broad range suggests variable potency across different C. albicans strains or isolates, with the lower end of the range (0.06 μg/mL) indicating potent activity against susceptible strains. While a direct head-to-head MIC comparison with miconazole is not provided for this specific strain, the primary research paper indicates that the novel selenium-containing class of compounds to which Antifungal agent 58 belongs shows excellent inhibitory effects on fluconazole-resistant fungi [1].

Antifungal susceptibility testing Candida albicans Drug resistance

Comparative Efficacy of Antifungal Agent 58 Against Fluconazole-Resistant Strains

A key differentiator for Antifungal agent 58 is its activity against strains that have developed resistance to fluconazole. Vendor technical data explicitly states that Antifungal agent 58 (compound A21) is a potent antifungal agent against fluconazole-resistant strains . Furthermore, it is described as being 'more effective than miconazole' in this context . The primary research paper, which characterizes the compound class, confirms that 'all the target compounds showed excellent inhibitory effects on fluconazole-resistant fungi' [1]. This indicates that the compound retains or gains activity where standard azole treatments fail.

Antifungal drug resistance Fluconazole Candida spp.

Safety Profile of Selenium-Containing Miconazole Analogues

A significant concern with antifungal therapies is host toxicity. For the class of selenium-containing miconazole analogues to which Antifungal agent 58 belongs, a hemolysis test was performed to assess potential toxicity. The study concluded that 'potential compounds had higher safety than miconazole' in this assay [1]. This finding suggests that the bioisosteric replacement of an atom with selenium may not only enhance antifungal activity but also improve the safety profile relative to the parent compound miconazole.

Antifungal toxicity Hemolysis Safety pharmacology

Target Engagement: CYP51 Inhibition by Antifungal Agent 58 Class

The mechanism of action for Antifungal agent 58 is inferred from its class. The primary research paper on selenium-containing miconazole analogues demonstrates that these compounds are designed to inhibit CYP51 (lanosterol 14-alpha-demethylase) [1]. The study specifically notes that the representative compound A03 had a 'strong inhibitory effect on C.alb. CYP51' and that molecular docking provided interaction modes between the target compounds and this enzyme [1]. Furthermore, these compounds were shown to prevent the formation of fungal biofilms, a key virulence factor in many infections [1].

CYP51 Lanosterol 14-alpha-demethylase Ergosterol biosynthesis

Recommended Research Applications for Antifungal Agent 58 Based on Evidence


Antifungal Susceptibility Testing in Resistant C. albicans Models

Given its documented potency against fluconazole-resistant strains [1], Antifungal agent 58 is ideally suited for in vitro susceptibility testing (e.g., MIC determination) on panels of clinical isolates of Candida albicans with characterized azole resistance profiles. Its low MIC range (0.06-8 μg/mL) against C. albicans makes it a valuable tool for screening and quantifying the potency of new antifungal leads against resistant phenotypes.

Structure-Activity Relationship (SAR) Studies on Azole Antifungals

As a selenium-containing miconazole analogue, this compound serves as a critical tool for medicinal chemists exploring the impact of bioisosteric replacement on antifungal activity [1]. It can be used as a key reference compound in SAR studies aiming to optimize the pharmacological properties of azole-based CYP51 inhibitors, particularly for improving activity against drug-resistant fungi [1].

Mechanistic Studies on CYP51 Inhibition and Biofilm Formation

The compound is appropriate for use in mechanistic investigations focused on fungal CYP51 inhibition [1]. Its ability to prevent biofilm formation, as demonstrated by its compound class [1], makes it a useful probe for studying the relationship between ergosterol biosynthesis inhibition and the disruption of biofilm architecture in Candida species. This can inform the development of therapies for biofilm-associated infections.

Preclinical Development of Second-Generation Antifungals

The combination of potent activity against resistant strains [1] and a preliminary safety profile that is improved over miconazole [1] positions Antifungal agent 58 as a promising lead compound for further preclinical development. Researchers can use it as a benchmark in in vivo efficacy studies of fungal infection models, as well as in ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to optimize drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 58

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.